molecular formula C10H11BrFNO2 B8497687 Ethyl 2-(4-bromo-3-fluoro-anilino)acetate

Ethyl 2-(4-bromo-3-fluoro-anilino)acetate

Cat. No. B8497687
M. Wt: 276.10 g/mol
InChI Key: OUEVKDHFYGKXDU-UHFFFAOYSA-N
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Patent
US09290517B2

Procedure details

To a solution of ethyl 2-(4-bromo-3-fluoro-anilino)acetate (86 g, 0.31 mol) in acetic acid (1.5 L) and water (100 mL) was added a solution of potassium cyanate (50 g, 0.6 mol) in water (200 mL). The reaction mixture was stirred at room temperature for 12 h and then evaporated to dryness. Then 1.5 L of 25% HCl was added to the residue and the mixture was heated to reflux for 3 h. After cooling to room temperature, the solid was filtered and dried to give the title compound. LC-MS: calculated for C9H6BrFN2O2 271.96 observed m/e: 273.35 (M+H)+ (Rt 3.44/6.5 min).
Quantity
86 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:5]([NH:6][CH2:7][C:8]([O:10]CC)=O)=[CH:4][C:3]=1[F:15].[O-:16][C:17]#[N:18].[K+]>C(O)(=O)C.O>[Br:1][C:2]1[CH:14]=[CH:13][C:5]([N:6]2[CH2:7][C:8](=[O:10])[NH:18][C:17]2=[O:16])=[CH:4][C:3]=1[F:15] |f:1.2|

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
BrC1=C(C=C(NCC(=O)OCC)C=C1)F
Name
potassium cyanate
Quantity
50 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Then 1.5 L of 25% HCl was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)N1C(NC(C1)=O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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